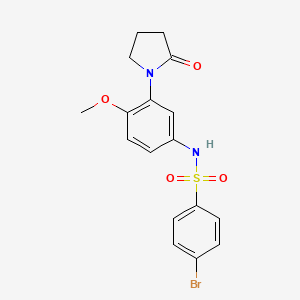

4-bromo-N-(4-méthoxy-3-(2-oxopyrrolidin-1-yl)phényl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety

Applications De Recherche Scientifique

4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, especially in the development of new synthetic methodologies.

Biological Studies: Investigated for its effects on cellular processes and its potential as a tool compound in biochemical assays.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving electrophilic substitution .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to exhibit a broad spectrum of biological activities .

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of an appropriate amide precursor under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a phenolic precursor using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, while the pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in a mixture of water and ethanol.

Major Products

Substitution: Formation of azides, thiocyanates, or secondary amines.

Oxidation: Conversion to phenols.

Reduction: Formation of pyrrolidine derivatives.

Coupling: Formation of biaryl compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-N-(4-methoxyphenyl)benzenesulfonamide: Lacks the pyrrolidinone ring, making it less complex and potentially less versatile in biological applications.

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.

4-bromo-N-(4-methoxyphenyl)acetamide: Contains an acetamide group instead of a sulfonamide, which can significantly alter its chemical and biological properties.

Uniqueness

4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of the bromine atom, methoxy group, pyrrolidinone ring, and sulfonamide moiety allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial contexts.

Activité Biologique

4-Bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzenesulfonamide core. Its molecular formula is C18H22BrN2O3S with a molecular weight of approximately 404.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂BrN₂O₃S |

| Molecular Weight | 404.35 g/mol |

| IUPAC Name | 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide |

| CAS Number | Not specified |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit antimicrobial properties. For instance, benzamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity .

Anticancer Activity

Research has highlighted the potential anticancer effects of related benzamides. These compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and head and neck cancers. The mechanism often involves the inhibition of specific enzymes critical for tumor growth .

The biological activity of 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide likely involves interaction with cellular targets such as enzymes or receptors involved in signaling pathways. For example, studies on similar compounds indicate that they may interact with human serum albumin (HSA), affecting their pharmacokinetic properties and therapeutic efficacy .

Study on Anticancer Activity

In a study evaluating the anticancer potential of benzamide derivatives, researchers found that certain compounds inhibited the growth of cancer cells through mechanisms involving the downregulation of dihydrofolate reductase (DHFR). This suggests that 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may also exert similar effects by targeting metabolic pathways critical for cancer cell survival .

Pharmacokinetic Studies

Pharmacokinetic studies using multi-spectroscopic techniques revealed that the binding affinity of related compounds to HSA was moderate to strong. This interaction is crucial as it influences the distribution and availability of the drug within biological systems . Understanding these interactions is essential for predicting therapeutic outcomes.

Propriétés

IUPAC Name |

4-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERBGWVZNDOYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.